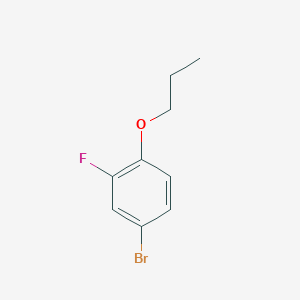

4-Bromo-2-fluoro-1-propoxybenzene

描述

Contextualization of Halogenated Alkoxybenzenes in Contemporary Chemical Research

Halogenated alkoxybenzenes are a class of organic compounds that have garnered significant attention in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms (F, Cl, Br, I) and alkoxy groups (-OR) onto a benzene (B151609) ring can profoundly alter the molecule's physicochemical properties.

Fluorine, in particular, plays a crucial role in drug design. Its high electronegativity and small size can influence a molecule's conformation, metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govresearchgate.net The strategic incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. researchgate.netnih.gov Similarly, the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecular architectures. researchgate.net Alkoxy groups, like the propoxy group in the title compound, can also modulate lipophilicity and solubility, which are critical parameters for the biological application of a compound. researchgate.net

Significance of 4-Bromo-2-fluoro-1-propoxybenzene as a Subject of Academic Inquiry

The primary significance of this compound (CAS No. 127326-77-6) lies in its utility as a versatile building block for the synthesis of more complex molecules. bldpharm.comcookechem.com Its trifunctional nature—possessing a fluoro-substituted ring, a bromo-substituent, and an alkoxy group—allows for selective and stepwise chemical modifications. The bromine atom, for instance, is a key site for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. researchgate.net This makes the compound a valuable precursor for creating novel compounds with potential applications in pharmaceuticals and agrochemicals.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 127326-77-6 |

| Molecular Formula | C9H10BrFO |

| Molecular Weight | 233.08 g/mol |

| MDL Number | MFCD09749657 |

| Synonyms | Benzene, 4-bromo-2-fluoro-1-propoxy- |

This data is compiled from multiple chemical supplier and database entries. bldpharm.comcookechem.comepa.gov

Overview of Research Trajectories Pertaining to the Chemical Compound

While specific, in-depth research articles focusing solely on this compound are not abundant, its research trajectory can be inferred from its structural motifs and the chemistry of related compounds. The main area of investigation involving this and similar molecules is their use as intermediates in the synthesis of larger, more complex structures.

Key research directions include:

Cross-Coupling Reactions: The bromo-substituent is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. For example, related compounds like 4-bromo-2-fluoroanisole (B1265810) have been used in the synthesis of liquid crystals and other complex organic molecules. sigmaaldrich.com Research would likely involve coupling this compound with various boronic acids, alkenes, or alkynes to generate novel biphenyls, stilbenes, or tolanes, respectively. These structures are common cores in many biologically active compounds.

Synthesis of Heterocyclic Compounds: Aryl halides and ethers are common starting materials for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals. Research could explore the use of this compound in multi-step syntheses to create novel benzofurans, benzothiazoles, or other heterocyclic structures.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this compound could serve as a key building block in SAR studies. By keeping the 2-fluoro-1-propoxybenzene core constant, researchers can systematically vary the substituent at the 4-position (by replacing bromine) to investigate how different functional groups affect biological activity. For instance, the synthesis of 4-bromo-2-fluorobenzoic acid from related precursors highlights a common pathway to create derivatives for further functionalization. guidechem.comchemicalbook.com

The reactivity of the compound is dictated by its functional groups. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly for displacement of the fluorine atom by strong nucleophiles under specific conditions. The bromine atom's primary reactivity lies in its ability to undergo oxidative addition to a transition metal catalyst, initiating a cross-coupling cycle.

Strategic Synthetic Routes to this compound

The construction of the target molecule relies on a retrosynthetic approach that disconnects the ether linkage or targets the installation of the halogen substituents at key stages. The primary precursor is typically a substituted phenol (B47542), which is then either etherified or subjected to further halogenation.

The Williamson ether synthesis is a cornerstone method for the preparation of ethers and is highly applicable for the synthesis of this compound. This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. youtube.comnumberanalytics.com

The most direct route involves the reaction of 4-bromo-2-fluorophenol (B1271925) with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydroxide (B78521) like sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-bromo-2-fluorophenoxide ion. youtube.comquizlet.com This anion then displaces the halide from the propylating agent to form the desired ether.

The regioselectivity of this synthesis is excellent as the positions of the bromine and fluorine atoms are already established in the phenolic precursor. The key to this strategy is the availability of 4-bromo-2-fluorophenol. This precursor can be synthesized through the targeted bromination of 2-fluorophenol. sigmaaldrich.com

Table 1: Key Reactants and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Bromo-2-fluorophenol | 1-Bromopropane | K(_2)CO(_3) | Acetone, DMF | This compound |

| 4-Bromo-2-fluorophenol | Propyl iodide | NaH | THF | This compound |

This table presents typical reactants and conditions for the Williamson ether synthesis. DMF (Dimethylformamide) and THF (Tetrahydrofuran) are common polar aprotic solvents that facilitate this type of reaction.

The precise installation of halogen atoms on the aromatic ring is critical for the synthesis of the target compound. The directing effects of the substituents on the benzene ring guide the regioselectivity of electrophilic aromatic substitution reactions.

For the synthesis of the key intermediate, 4-bromo-2-fluorophenol, the starting material is 2-fluorophenol. nih.govsigmaaldrich.com The hydroxyl group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. In the electrophilic bromination of 2-fluorophenol, the incoming bromine electrophile is directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (and meta to the fluorine) is sterically more accessible and electronically activated, leading to the preferential formation of 4-bromo-2-fluorophenol. khanacademy.orgyoutube.com

Various brominating agents can be employed, such as elemental bromine (Br(_2)) in a non-polar solvent like carbon disulfide (CS(_2)) to favor monobromination, or N-Bromosuccinimide (NBS) for a milder reaction. khanacademy.org The choice of solvent is crucial; polar solvents like water can lead to polybromination due to the increased polarization of the Br-Br bond. khanacademy.orgyoutube.com

An alternative approach involves the diazotization of 2-bromo-5-fluoroaniline, followed by hydrolysis of the diazonium salt to yield 2-bromo-5-fluorophenol. This highlights how different isomers can be accessed through strategic precursor selection.

Table 2: Comparison of Bromination Conditions for 2-Fluorophenol

| Brominating Agent | Solvent | Temperature | Major Product |

| Br(_2) | CS(_2) | Low | 4-Bromo-2-fluorophenol |

| Br(_2) | H(_2)O | Room Temp | 2,4,6-Tribromophenol |

| NBS | CH(_2)Cl(_2) | Room Temp | 4-Bromo-2-fluorophenol |

This table illustrates how reaction conditions influence the outcome of the bromination of phenol derivatives. Non-polar solvents and controlled temperatures are key to achieving selective monobromination.

For the large-scale and efficient production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. frontiersin.orgunito.it These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater reproducibility. unito.itresearchgate.net The principles of flow chemistry can be applied to both the halogenation and etherification steps.

In a continuous flow setup, reactants are continuously pumped through a heated and pressurized tube or channel reactor. researchgate.net This design allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Process intensification is achieved by using smaller reactor volumes to handle large throughputs, which is inherently safer and more efficient. frontiersin.orgmdpi.com For the Williamson ether synthesis, a packed-bed reactor containing the base (e.g., potassium carbonate) can be used, where the solution of 4-bromo-2-fluorophenol and propyl halide flows through, facilitating the reaction and simplifying downstream processing. abo.fi Static mixers can also be integrated into tubular reactors to ensure efficient mixing of reagent streams. abo.fi

Microfluidic systems, or microreactors, represent a further miniaturization of continuous flow technology, offering unparalleled control over reaction conditions due to their high surface-area-to-volume ratio. nih.gov This allows for extremely rapid heat exchange and efficient mixing, which can suppress side reactions and improve selectivity. nih.gov The synthesis of aromatic ethers via nucleophilic aromatic substitution (S(_N)Ar) has been successfully demonstrated in microfluidic reactors. researchgate.net These systems are particularly advantageous for optimizing reaction conditions quickly by running multiple experiments with small amounts of reagents, accelerating the development of scalable synthetic protocols. nih.gov

Organolithium chemistry provides powerful methods for the functionalization of aromatic rings. Ortho-lithiation and halogen-lithium exchange are key strategies for preparing highly functionalized precursors. numberanalytics.comwikipedia.org

In the context of synthesizing precursors for this compound, one could envision a strategy starting from 1-bromo-3-fluorobenzene (B1666201). sigmaaldrich.combldpharm.com The fluorine atom is a known ortho-directing group for lithiation. Treatment of 1-bromo-3-fluorobenzene with a strong lithium base like n-butyllithium (n-BuLi) at low temperatures can lead to competing reactions: ortho-lithiation directed by the fluorine atom at the C2 position, or halogen-lithium exchange at the C1 position. wikipedia.orgpsu.edu The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, and it is often faster than deprotonation. wikipedia.org Therefore, reacting 1-bromo-3-fluorobenzene with n-BuLi would likely result in the formation of 3-fluorophenyllithium (B15423450) via bromine-lithium exchange. psu.edu This intermediate could then be trapped with an electrophile to introduce a hydroxyl group or a protected hydroxyl group, which could be elaborated to the final product.

Alternatively, directed ortho-lithiation can be a powerful tool. For instance, if a directing group is present on the ring, it can selectively guide the lithium to an adjacent position, enabling the introduction of other substituents with high regioselectivity. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoro-1-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEJXUAOBZGJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562258 | |

| Record name | 4-Bromo-2-fluoro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127326-77-6 | |

| Record name | 4-Bromo-2-fluoro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127326-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Bromo 2 Fluoro 1 Propoxybenzene

The chemical reactivity of 4-Bromo-2-fluoro-1-propoxybenzene is a subject of significant interest, particularly in the context of constructing more complex molecular architectures for pharmaceutical and materials science applications. The interplay of the bromo, fluoro, and propoxy substituents on the benzene (B151609) ring governs its reaction pathways, offering opportunities for selective chemical modifications. This section delves into the mechanistic aspects of its transformations, with a focus on substitution and cross-coupling reactions.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise mass and elemental formula of "4-Bromo-2-fluoro-1-propoxybenzene". Its high accuracy is critical for distinguishing the target compound from other molecules with the same nominal mass and for identifying potential metabolic byproducts.

Gas chromatography-high-resolution mass spectrometry (GC-HRMS) serves as a powerful tool for the analysis of "this compound". The gas chromatography component separates the compound from complex sample matrices, after which the HRMS provides a highly accurate mass measurement. This precise mass data allows for the confident determination of the compound's elemental composition, C₉H₁₀BrFO. This level of accuracy is essential for confirming the identity of the molecule and for the structural elucidation of any potential metabolites, which may be formed through processes such as dehalogenation or oxidation of the propoxy chain.

For the quantitative analysis of "this compound" at trace levels, gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole instrument, is employed. This technique operates in a mode known as selected reaction monitoring (SRM), where a specific precursor ion of the target compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high selectivity significantly reduces background noise and matrix interferences, enabling highly sensitive and accurate quantification of the compound in complex environmental or biological samples.

The mass spectrum of "this compound" exhibits a distinct isotopic pattern due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br. These isotopes exist in an approximate 1:1 ratio. Consequently, the molecular ion region of the mass spectrum will display two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), representing the molecule containing ⁷⁹Br and the one containing ⁸¹Br. This characteristic M and M+2 pattern is a definitive indicator of the presence of a single bromine atom within the molecule, providing a crucial piece of evidence for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of "this compound", providing unambiguous information about the arrangement and connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information on the structure's hydrocarbon portions. The spectrum of "this compound" would show distinct signals for the aromatic protons and the three different proton environments in the propoxy group (-OCH₂CH₂CH₃). The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicities), governed by spin-spin coupling, reveal the connectivity between adjacent protons.

Fluorine (¹⁹F) NMR is particularly valuable for analyzing fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of one fluorine atom. The chemical shift of this signal is indicative of its electronic environment, and its coupling to nearby protons on the aromatic ring provides definitive proof of its position relative to the other substituents.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound (Predicted for CDCl₃ at 400 MHz for ¹H and 376 MHz for ¹⁹F)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.25 - 7.15 | Multiplet | 2 Aromatic Protons |

| ¹H | 6.95 - 6.85 | Multiplet | 1 Aromatic Proton |

| ¹H | 3.95 | Triplet (t) | -OCH₂- |

| ¹H | 1.85 | Sextet (sxt) | -CH₂-CH₃ |

| ¹H | 1.05 | Triplet (t) | -CH₃ |

| ¹⁹F | -110 to -125 | Multiplet | Ar-F |

To resolve any signal overlap and to definitively establish the complete bonding framework, two-dimensional (2D) NMR experiments are utilized. For instance, a ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal which protons are coupled to each other, confirming the sequence of the propoxy group and the relative positions of the aromatic protons. Heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate each proton signal with its directly attached carbon atom. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. Collectively, these 2D NMR techniques allow for the unambiguous assignment of all ¹H and ¹³C signals, providing irrefutable confirmation of the "this compound" structure.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of synthesized chemical compounds. For this compound, a substituted halobenzene, reversed-phase HPLC (RP-HPLC) is the most common and effective analytical approach. This method allows for the precise determination of the compound's purity and the identification of potential impurities stemming from the synthesis process, such as starting materials or by-products.

Detailed research findings on compounds with similar structures, such as other brominated and fluorinated aromatic compounds, inform the development of a robust HPLC method for this compound. The separation is typically achieved on a non-polar stationary phase, such as an octadecylsilica (ODS or C18) column, with a polar mobile phase. nih.govresearchgate.netnih.gov The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component like water or a buffer solution, is critical for achieving optimal separation. nih.govnih.gov The ratio of the organic to the aqueous phase can be adjusted to control the retention time of the compound on the column.

The detection of this compound is generally accomplished using a UV detector, as the aromatic ring system absorbs ultraviolet light. A common detection wavelength for similar bromo-aromatic compounds is around 240 nm. nih.gov The intensity of the absorption is directly proportional to the concentration of the compound, allowing for accurate quantification.

The purity of a this compound sample is assessed by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks indicates the existence of impurities. The area of each peak corresponds to the relative amount of each component in the mixture, enabling the calculation of the purity percentage. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity.

Below is a representative table of HPLC parameters that could be employed for the analysis of this compound, based on established methods for analogous compounds.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Octadecylsilica (ODS, C18), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm i.d. nih.gov |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 240 nm nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electronic structure, stability, and reactivity, which can be invaluable for predicting chemical behavior.

Density Functional Theory (DFT) for Thermodynamic and Kinetic Characterization

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. It is frequently used to calculate thermodynamic parameters like enthalpy and Gibbs free energy, as well as to predict the kinetic barriers of chemical reactions. For many halogenated aromatic compounds, DFT studies have provided detailed characterizations. For instance, DFT has been used to study the reactivity and stability of various substituted phenols and anilines, offering insights into their reaction mechanisms. However, no specific DFT studies detailing the thermodynamic or kinetic profile of 4-Bromo-2-fluoro-1-propoxybenzene have been published.

Molecular Orbital Analysis and Charge Distribution Studies

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and its ability to participate in electronic transitions. The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of a molecule. Furthermore, Mulliken charge distribution analysis reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites. While such analyses are common for related compounds like 2,6-dichloro-4-fluoro phenol (B47542), this level of detailed molecular orbital and charge distribution analysis for this compound is not available in the current body of scientific literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are pivotal in the field of drug discovery and materials science, allowing for the prediction of how a molecule might interact with a biological target or another molecule.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in predicting the binding affinity and interaction patterns of potential drug candidates with protein targets. Studies on related brominated compounds, such as hydroxylated polybrominated diphenyl ethers, have utilized molecular docking to explore their interactions with receptors like the estrogen receptor alpha. nih.gov However, there are no published molecular docking studies that investigate the potential ligand-receptor interactions or binding affinities of this compound with any specific biological target.

In Silico Screening for Potential Biological Targets

In silico screening involves the use of computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by narrowing down the candidates for experimental testing. Although this compound may be included as part of large chemical libraries for such screenings, no studies have specifically reported its identification as a hit or lead compound for any particular biological target.

Research Applications in Organic Synthesis and Materials Science

Utility of 4-Bromo-2-fluoro-1-propoxybenzene as a Precursor in Organic Synthesis

In the field of organic synthesis, the strategic placement of functional groups in a starting material is paramount. This compound serves as an exemplary precursor, where each substituent can be selectively targeted in multi-step synthetic sequences. The bromo group is particularly useful for introducing molecular complexity through various cross-coupling reactions, while the fluoro and propoxy groups modulate the electronic properties and steric environment of the molecule.

This compound is recognized as a key intermediate in the synthesis of more complex molecules. fluorobenzene.ltdresearchgate.net Its structural analogue, 4-Bromo-2-fluoro-1-methoxybenzene, is noted for its role as a crucial building block where its unique chemical structure is foundational for creating compounds with specific pharmacological activities. fluorobenzene.ltd The bromo- and fluoro-substituted aromatic ring provides a scaffold that chemists can elaborate upon. For instance, compounds with a 4-bromo-2-fluorophenyl structure are pivotal intermediates in creating biologically active heterocyclic compounds like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net The synthetic utility of such precursors lies in their ability to undergo sequential, site-selective reactions, such as metal-catalyzed cross-coupling at the bromine site, followed by further modifications guided by the activating or deactivating effects of the fluorine and alkoxy groups.

The molecular framework of this compound is a valuable starting point for the development of new pharmaceutical and agrochemical agents. fluorobenzene.ltd The related methoxy (B1213986) derivative is employed in the synthesis of pesticides with high efficacy, where the molecule is chemically altered to enhance its selectivity towards specific pests while aiming to reduce environmental impact. fluorobenzene.ltd In pharmaceutical research, the bromo-fluoro-aromatic motif is incorporated into larger molecules to fine-tune their biological activity. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent offers a convenient handle for synthetic diversification, allowing for the creation of extensive libraries of related compounds for screening and optimization.

| Application Area | Role of this compound | Key Reactions | Example Derivative Class |

|---|---|---|---|

| Complex Molecule Synthesis | Versatile Intermediate | Suzuki & other cross-coupling reactions, Nucleophilic substitution | Biologically Active Heterocycles researchgate.net |

| Pharmaceuticals | Core Building Block | Functional group introduction, Scaffold elaboration | Fluorinated Drug Candidates fluorobenzene.ltd |

| Agrochemicals | Precursor for Active Ingredients | Chemical modification for selectivity | Specialized Pesticides & Herbicides fluorobenzene.ltd |

Exploration in Advanced Materials Science

The quest for novel materials with tailored properties has led researchers to explore unique molecular architectures. The specific combination of halogens and an alkoxy group in this compound makes it a compound of interest for creating advanced functional materials.

There is significant research interest in bromo- and fluoro-containing aromatic compounds for the synthesis of liquid crystals (LCs). sigmaaldrich.comresearchgate.netwhiterose.ac.uk For example, 4-Bromo-2-fluoroanisole (B1265810), a closely related compound, has been explicitly used in the synthesis of liquid crystals featuring a phenylbicyclohexane backbone. sigmaaldrich.com Bromo-terminated cyanobiphenyl compounds are also recognized as key intermediates in creating oligomers and polymers that exhibit liquid crystalline behavior. whiterose.ac.uk The presence and position of halogen atoms like bromine and fluorine, along with the alkoxy chain, are critical in determining the mesophase behavior, such as the nematic and smectic phases, by influencing molecular shape, polarity, and intermolecular interactions. whiterose.ac.uk This suggests a strong potential for this compound to serve as a building block for new liquid crystalline materials.

The compound contributes to the development of specialty chemicals and functional materials. fluorobenzene.ltd Its analogue, 4-bromo-2-fluoro-1-methoxybenzene, is identified as a starting material for preparing materials with special properties, such as high stability and conductivity, and for synthesizing specialized additives that can improve product performance. fluorobenzene.ltd The incorporation of fluorine atoms into organic materials is known to impart unique characteristics, including thermal stability and chemical resistance, making such compounds valuable in the formulation of advanced polymers and coatings.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. acs.org While this compound itself has not been the direct subject of published AIE studies, research into related structures suggests its potential in this area. Studies have shown that fluorinated aromatic compounds can exhibit AIE characteristics. rsc.org For instance, fluorinated benzothiadiazole derivatives linked to tetraphenylethene (a well-known AIE-gen) display AIE properties in aggregate states. rsc.org The presence of fluorine atoms can influence molecular packing and electronic properties, which are key to designing AIE-active materials. rsc.org Given that many AIE molecules are aromatic compounds with structures that allow for rotational freedom in solution but become restricted upon aggregation, the potential for this compound and its derivatives to be explored for AIE applications remains an intriguing possibility. nih.govresearchgate.net

Biological and Pharmacological Investigations of Halogenated Alkoxybenzene Derivatives

Biological Screening and Bioactivity Profiling of Related Compounds

The initial step in evaluating the therapeutic potential of novel chemical entities, such as halogenated alkoxybenzene derivatives, involves comprehensive biological screening. This process utilizes a battery of assays to create a bioactivity profile, which helps in identifying promising compounds for further development. tamu.edu

Modern approaches often employ high-throughput screening (HTS) to test large libraries of compounds against various biological targets. nih.gov For halogenated aromatic compounds, these screenings are crucial to understand their potential efficacy and to flag any potential toxicity early in the drug discovery process. nih.govreactionbiology.com The bioactivity profiles generated from these screenings are often complex, and computational methods, including various clustering algorithms, are used to categorize compounds based on their chemical and biological similarities. tamu.edunih.gov This helps in establishing a framework for comparing their potential human health impacts. tamu.edu

For instance, studies on various halogenated aromatic compounds have revealed a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov The specific halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring, along with the nature of the alkoxy group, can dramatically alter the bioactivity profile. nih.govnih.gov

A summary of biological activities observed in related halogenated compounds is presented below:

| Compound Class | Observed Biological Activity | Reference |

| Halogenated Benzene (B151609) Derivatives | Anti-inflammatory, Antimicrobial, Antioxidant | nih.govnih.gov |

| Halogenated Chromene Derivatives | Cytotoxic (Anticancer) | nih.gov |

| Halogenated Benzoate (B1203000) Derivatives | Antifungal | nih.gov |

| Halogenated Peptoids | Antimicrobial | nih.gov |

In vitro assays are fundamental tools for the preliminary assessment of the efficacy and safety of new chemical entities like halogenated alkoxybenzene derivatives. These assays are conducted in a controlled laboratory environment, outside of a living organism, and provide initial insights into a compound's biological effects.

A crucial aspect of safety assessment involves evaluating a compound's potential to cause genotoxicity, which is the ability to damage genetic information within a cell. Assays such as the in vitro micronucleus assay and the comet assay are routinely used to screen for such effects. mdpi.com The micronucleus assay detects chromosomal damage, while the comet assay is a sensitive method for identifying DNA strand breaks. mdpi.com

For efficacy, a wide range of in vitro assays are employed depending on the therapeutic target. For example, to assess the anti-inflammatory potential of halogenated 2-benzylidene-1-indanone (B110557) derivatives, researchers have used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of reactive oxygen species (ROS) production. nih.gov Similarly, the cytotoxic activity of novel halogenated dihydropyrano[3,2-b]chromene derivatives has been evaluated against cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). nih.gov

The table below outlines common in vitro assays used for screening related compounds:

| Assay Type | Purpose | Example Application | Reference |

| Micronucleus Assay | Assesses chromosomal damage (genotoxicity) | Screening of polycyclic aromatic hydrocarbons | mdpi.com |

| Comet Assay | Detects DNA damage (genotoxicity) | Screening of polycyclic aromatic hydrocarbons | mdpi.com |

| ROS Production Assay | Measures anti-inflammatory activity | Evaluation of halogenated 2-benzylidene-1-indanone derivatives | nih.gov |

| Cell Viability/Cytotoxicity Assays (e.g., MTT assay) | Determines the concentration at which a compound is toxic to cells | Testing of halogenated chromene derivatives against cancer cell lines | nih.govnih.gov |

| Aryl Hydrocarbon Hydroxylase (AHH) Induction Assay | Quantifies toxic halogenated aryl hydrocarbons | Risk assessment of complex mixtures of halogenated aromatics | nih.gov |

| Antimicrobial Susceptibility Testing (e.g., MIC determination) | Determines the minimum inhibitory concentration against microbes | Evaluation of halogenated benzoate derivatives against fungi | nih.gov |

A key mechanism through which drugs exert their effects is by interacting with specific proteins, such as enzymes and receptors. Halogenated alkoxybenzene derivatives are investigated for their ability to inhibit enzymes or modulate the activity of receptors, which can lead to therapeutic benefits.

Enzyme inhibition is a common strategy in drug design. For example, some halogenated compounds are designed as mechanism-based enzyme inhibitors, where the compound is transformed by the target enzyme into a reactive species that then inactivates the enzyme. researchgate.net The high strength of the carbon-fluorine bond, for instance, can influence the metabolic fate of fluorinated compounds and has been leveraged in the design of such inhibitors. researchgate.net Flavin-dependent halogenases are a class of enzymes that have been a focus of research for their ability to regioselectively halogenate compounds, a process that can be harnessed in biocatalysis. nih.govresearchgate.net

Receptor modulation involves a compound binding to a receptor and either activating it (agonist) or blocking its activity (antagonist). The introduction of halogen atoms can significantly impact a compound's binding affinity and efficacy at a receptor. drugdesign.org For example, in the search for glycine (B1666218) antagonists, the introduction of a chlorine and then an iodine atom to a lead compound dramatically increased its potency, which was attributed to favorable electronic effects and interactions with the receptor site. drugdesign.org Similarly, for epidermal growth factor receptor (EGF-R) kinase inhibitors, substituting the anilino group with halogen atoms led to potent compounds due to favorable steric interactions within the ATP binding domain of the kinase. drugdesign.org

Structure-Activity Relationship (SAR) Elucidation for Pharmacological Potential

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govyoutube.com By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify the key molecular features responsible for its pharmacological effects. nih.gov This knowledge is then used to design more potent and selective drug candidates. drugdesign.org

For halogenated alkoxybenzene derivatives, SAR studies focus on how variations in the type and position of the halogen atom, as well as the nature of the alkoxy group, affect their interaction with biological targets. nih.govdrugdesign.org

The presence and nature of halogen and propoxy groups on a benzene ring can profoundly influence a molecule's biological activity. These groups affect properties like lipophilicity, electronic character, and steric bulk, which in turn dictate how the molecule interacts with its biological target.

Halogen Atoms: Halogens can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding, where the halogen acts as a Lewis acid. drugdesign.orgnih.gov The introduction of halogens can enhance binding affinity to a target protein, improve membrane permeability, and increase metabolic stability. researchgate.netnih.gov For example, in a series of 2-benzylidene-1-indanone derivatives, the presence of fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities in the phenyl ring was found to be important for the inhibition of ROS production in macrophages. nih.gov Similarly, the antimicrobial activity of certain peptoids was significantly enhanced by halogenation, with the activity increasing from fluorine to iodine against some bacterial strains. nih.gov

Propoxy Group: The propoxy group, an alkoxy group, generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. The size and conformation of the propoxy group can also influence how the molecule fits into the binding pocket of a target protein. In a study of cocaine analogues, lipophilic interactions at a specific position were shown to enhance potency. researchgate.net The inactivity of related cyclic derivatives suggested that these rings were too bulky for the hypothetical hydrophobic pocket. drugdesign.org

The following table summarizes the general impact of these functional groups on molecular properties and biological activity:

| Functional Group | Impact on Physicochemical Properties | Consequence for Biological Activity | Reference |

| Halogen (F, Cl, Br, I) | Increases lipophilicity, alters electronic distribution, can form halogen bonds. | Can enhance binding affinity, improve membrane permeability, and increase metabolic stability. | nih.govnih.govresearchgate.netdrugdesign.orgnih.gov |

| Propoxy Group | Increases lipophilicity and steric bulk. | Can enhance membrane permeability and influence binding to hydrophobic pockets. | drugdesign.orgresearchgate.net |

In recent years, computational methods have become indispensable in drug discovery, particularly for the de novo design of new bioactive molecules. nih.gov These approaches use computer models to predict the biological activity of hypothetical compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

For halogenated alkoxybenzene derivatives, computational techniques can be used to model their interactions with target proteins. nih.gov By understanding the binding mode of a lead compound, researchers can design new analogues with improved affinity and selectivity. For instance, computational docking can provide structural insights into how a compound binds to its target, as demonstrated in the development of TREM2 agonists. acs.org

Molecular dynamics simulations can further be used to study the stability of the compound-protein complex over time. acs.org These computational tools, combined with SAR data, enable a more rational and efficient approach to drug design, helping to navigate the vast chemical space and identify novel drug candidates with desired pharmacological profiles. nih.gov

Molecular Target Identification and Pathway Analysis

A critical step in understanding the mechanism of action of a bioactive compound is the identification of its molecular target(s) and the biological pathways it modulates. nih.govnih.gov For novel compounds like halogenated alkoxybenzene derivatives, this process can be challenging but is essential for their development as therapeutic agents. nih.gov

Several strategies can be employed for target identification, including direct biochemical methods, genetic approaches, and computational inference. nih.gov Affinity-based methods, for example, involve chemically modifying the bioactive compound to create a probe that can be used to isolate its binding partners from a cell lysate. nih.gov

Once a target is identified, pathway analysis is performed to understand the broader biological consequences of modulating that target. This involves mapping the identified target to known signaling or metabolic pathways. For example, if a compound is found to inhibit a particular kinase, pathway analysis can help to predict its effects on downstream cellular processes such as cell proliferation or survival. The metabolism of brominated aromatic compounds, for instance, has been a subject of study to understand their environmental and toxicological impact. wur.nlhoustonmethodist.org

The integration of chemical analysis with high-content in vitro screenings and computational data analysis is a powerful approach to improve the identification of molecular targets and the prediction of biological responses. tamu.edu

Characterization of Interactions with Cellular and Subcellular Components

No published research was found detailing the interactions of 4-Bromo-2-fluoro-1-propoxybenzene with cellular or subcellular components.

Mechanistic Studies on Bioactivity at the Molecular Level

There is no available information from mechanistic studies on the bioactivity of this compound at the molecular level.

Environmental Fate, Degradation, and Ecotoxicological Assessment

Environmental Persistence and Biogeochemical Transformations

Halogenated organic compounds are often characterized by their stability and resistance to degradation, leading to their persistence in various environmental compartments. researchgate.netnih.gov Due to the presence of halogen substituents, which confer hydrophobic properties, these compounds tend to associate with organic-rich matrices like soil, sediment, and biota. researchgate.net Their persistence is a key factor governing their potential for long-range transport and accumulation in the environment. researchgate.netnih.gov

The biodegradation of fluoroalkylether substances, a class to which 4-Bromo-2-fluoro-1-propoxybenzene belongs, is a critical process influencing their environmental persistence. Research on various fluoroalkylether substances (ether PFAS) reveals that their susceptibility to biodegradation is highly dependent on their chemical structure. nih.govescholarship.org

Studies using activated sludge communities have shown that active biotransformation primarily occurs in polyfluorinated ethers that contain at least one methylene (B1212753) (-CH2-) group near the ether bond. escholarship.orgacs.org The process often involves oxidative and hydrolytic O-dealkylation. nih.gov A key mechanism is the initial oxidation of the -CH2- group, which leads to the formation of unstable fluoroalcohol intermediates. universityofcalifornia.edu These intermediates can then undergo spontaneous defluorination through the elimination of hydrogen fluoride (B91410) (HF), ultimately cleaving the strong carbon-fluorine (C-F) bonds. nih.govacs.org

For some unsaturated ether PFAS, hydrolytic O-dealkylation can also occur, making the compound more biodegradable. acs.org However, highly fluorinated ether substances, such as GenX, are significantly more resistant to biodegradation. nih.govacs.org In such cases, a combined chemical-biological treatment approach, where an initial chemical reduction process is followed by aerobic biological treatment, has been shown to enhance defluorination by up to 28%. nih.govacs.org This two-step process can be more cost-effective than advanced oxidation processes alone. universityofcalifornia.edu

Table 1: Aerobic Biotransformation Mechanisms of Fluoroalkylether Substances

| Structural Feature | Biodegradation Susceptibility | Primary Mechanism | Key Intermediates | Reference |

|---|---|---|---|---|

| -CH2- group adjacent to ether bond | Susceptible | Oxidative O-dealkylation | Unstable fluoroalcohols | nih.gov, acs.org, escholarship.org |

| C=C bond near ether bond | More Susceptible | Hydrolytic O-dealkylation | Fluoroalcohols | acs.org |

| Highly fluorinated (e.g., GenX) | Recalcitrant | Sluggish biodegradation | - | nih.gov, universityofcalifornia.edu |

Abiotic degradation, which includes processes like photolysis, hydrolysis, and reductive dehalogenation, can also contribute to the breakdown of halogenated aromatic compounds in the environment. Halogenated compounds are generally persistent, and their degradation pathways vary depending on the environmental conditions. researchgate.net

Reductive defluorination is a potential abiotic degradation pathway for some per- and polyfluoroalkyl substances (PFASs). For instance, the use of UV light in combination with sulfite (B76179) (UV/sulphite) has been shown to be effective in defluorinating certain perfluoroalkyl acids, with degradation rates influenced by factors such as pH. nih.gov Treatment of perfluoroalkyl ether carboxylic acids (PFECAs) under specific UV/sulphite conditions (pH 9.5) resulted in defluorination rates between 30% and 98% after 48 hours. nih.gov

The stability of halogenated aromatic compounds means they can persist for long durations and undergo long-range transport from their original sources, leading to widespread environmental contamination. researchgate.net For example, certain halogenated compounds like dioxins are known to accumulate in soils and sediments, which act as significant environmental reservoirs. researchgate.net The strength of the carbon-halogen bond influences the compound's susceptibility to degradation; for instance, increasing the number of halogens on a benzene (B151609) ring can decrease the strength of individual carbon-halogen bonds, making them more prone to dehalogenation. taylorfrancis.com

Bioaccumulation and Bioconcentration Potential of Halogenated Aromatic Ethers

Due to their chemical stability and lipophilicity (a tendency to dissolve in fats), halogenated aromatic ethers have the potential to accumulate in the tissues of living organisms, a process known as bioaccumulation. nih.gov This accumulation can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food.

The potential for a chemical to be taken up and stored by an organism is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (typically water) at a steady state. rivm.nl Halogenated organic compounds (HOCs) are known to be persistent and bioaccumulative, and have been detected in a wide array of environmental media and organisms, including fish, wildlife, and human tissues. nih.govepa.gov

A study on the bioconcentration of several brominated and chlorinated aromatics in rainbow trout found a good linear correlation between the logarithm of the BCF and the logarithm of the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. oup.com For seven of the ten tested compounds, a steady equilibrium was reached within the 90-day study period. oup.com However, compounds with very high lipophilicity (log Kow > 5) did not reach equilibrium, indicating a high potential for bioaccumulation. oup.com The physical and chemical properties of HOCs, such as high partition coefficients, contribute significantly to their likelihood of bioconcentrating in the fat of living organisms. nih.gov

Fish can metabolize some polycyclic aromatic hydrocarbons (PAHs), which can lower their measured BCF values, whereas invertebrates like mussels have a lower capacity for such transformation, leading to higher accumulation. rivm.nl The process of bioaccumulation is complex and is influenced by various experimental and environmental factors, including exposure levels, duration, and temperature. nih.gov

Table 2: Bioconcentration Factors (BCF) for Selected Halogenated Aromatic Compounds in Rainbow Trout

| Compound | Log BCF | Log Kow | Equilibrium Reached (90 days) | Reference |

|---|---|---|---|---|

| 1,3-Dibromobenzene | 3.10 | 3.89 | Yes | oup.com |

| 1,3,5-Tribromobenzene | 3.83 | 4.55 | Yes | oup.com |

| 1,2,4-Tribromobenzene | 3.94 | 4.55 | Yes | oup.com |

| 2,4-Dichlorodiphenyl-ether | >4.26 | 5.15 | No | oup.com |

| 1,2,4,5-Tetrabromobenzene | >4.24 | 5.23 | No | oup.com |

| 4,4'-Dichlorobiphenyl | >4.84 | 5.62 | No | oup.com |

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. researchgate.net This phenomenon is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances. The potential for a chemical to biomagnify is often assessed using the trophic magnification factor (TMF), which is derived from the slope of the relationship between the log-transformed contaminant concentration and the trophic level of organisms in a food web. researchgate.net

Studies on halogenated organic compounds (HOCs) have demonstrated their capacity for trophic transfer. For example, research on polybrominated diphenyl ethers (PBDEs) in the St. Lawrence River food web explored their accumulation and transfer, noting that invasive species can alter food web structures and contaminant pathways. researchgate.netnih.gov The primary route of human exposure to many persistent HOCs is through the consumption of contaminated foods like fish, meat, and dairy products. nih.gov

In a marine food web in Sydney Harbour, Australia, both anthropogenic polybrominated diphenyl ethers (PBDEs) and naturally-produced organobrominated compounds were found to biomagnify. nih.gov The study reported a TMF of 3.9 for the sum of PBDEs, indicating significant magnification through the aquatic food chain. nih.gov Similarly, a study in a wetland ecosystem found that the biomagnification capacities of HOCs varied among different interconnected food webs, with the highest TMFs observed in the kingfisher food web. nih.gov The distinct biomagnification trends between aquatic and terrestrial food webs may be linked to differences in food web composition and the bioaccumulation behaviors of the organisms. nih.gov

Ecotoxicological Impact Assessment and Environmental Risk Evaluation

The assessment of ecotoxicological impacts and the evaluation of environmental risks are crucial for managing chemical contaminants. For halogenated aromatic hydrocarbons, this involves understanding their potential to cause adverse effects in wildlife and ecosystems. epa.gov These compounds are often toxic and persistent, posing risks to both environmental and human health. researchgate.nettaylorfrancis.com

Risk assessment for these compounds often utilizes a tiered approach. For polycyclic aromatic hydrocarbons (PAHs), the U.S. Environmental Protection Agency (EPA) has developed guidance for quantitative risk assessment, often using benzo[a]pyrene (B130552) as a reference compound due to the extensive data available for it. epa.gov For other related compounds with less data, a toxicity equivalency factor (TEF) approach may be used, where the potency of individual compounds is expressed relative to a reference compound. epa.gov

Studies assessing the health risks of halogenated PAHs in urban air and tap water have calculated the incremental lifetime cancer risk (ILCR) associated with exposure. nih.govnih.gov While the calculated risks in these specific studies were often below levels of high concern, they still indicated the presence of a potential low-level risk. nih.gov Such assessments are critical for establishing regulatory guidelines and protecting public health. The widespread use and persistence of halogenated organic compounds mean that human and wildlife exposure is likely to continue, necessitating ongoing research and monitoring to understand and mitigate their long-term health effects. nih.gov

Development and Application of Standardized Ecotoxicity Bioassays

Standardized ecotoxicity bioassays are fundamental tools for evaluating the potential environmental risk of chemical substances. These tests expose selected organisms from different trophic levels to a chemical under controlled laboratory conditions to determine the concentrations at which adverse effects occur. For a compound like this compound, a battery of such tests would be necessary to characterize its ecotoxicological profile.

Current Status for this compound:

Specific ecotoxicity data from standardized bioassays for this compound are not available in the peer-reviewed literature. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard entry for this compound (DTXSID40562258) does not currently list any ecotoxicity studies. epa.gov

General Methodologies:

In the absence of specific data, the approach to testing would follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). A typical suite of acute and chronic tests would include:

Aquatic Toxicity:

Fish: Acute toxicity tests (e.g., OECD TG 203, 96-hour LC50 in zebrafish or fathead minnow) and chronic tests on early life stages or full life cycle. nih.gov

Invertebrates: Acute immobilization tests (e.g., OECD TG 202, 48-hour EC50 in Daphnia magna) and chronic reproduction tests.

Algae/Cyanobacteria: Growth inhibition tests (e.g., OECD TG 201, 72-hour EC50 in Pseudokirchneriella subcapitata).

Terrestrial Toxicity:

Earthworms: Acute and chronic toxicity tests.

Soil Microorganisms: Tests on nitrogen and carbon transformation.

Plants: Seedling emergence and growth tests.

The selection of these tests provides data across different environmental compartments and trophic levels, which is crucial for a comprehensive hazard assessment. For halogenated compounds, particular attention might be paid to their potential for persistence and bioaccumulation. researchgate.net

Table 1: Examples of Standardized Ecotoxicity Bioassays Relevant for Halogenated Aromatic Compounds

| Test Guideline | Organism | Endpoint | Duration |

| OECD 203 | Fish (e.g., Danio rerio) | LC50 (Lethal Concentration, 50%) | 96 hours |

| OECD 202 | Daphnia magna | EC50 (Effect Concentration, 50%) | 48 hours |

| OECD 201 | Algae (e.g., P. subcapitata) | EC50 (Growth Inhibition) | 72 hours |

| OECD 211 | Daphnia magna | Reproduction | 21 days |

Derivation of Species Sensitivity Distributions and No-Effect Concentrations

Species Sensitivity Distributions (SSDs) are statistical models that describe the variation in sensitivity to a chemical among different species within an ecosystem. By plotting the cumulative probability of species being affected as a function of concentration, SSDs can be used to estimate the concentration at which a certain small percentage of species will be affected, known as the Hazardous Concentration for x% of species (HCx). This HCx value is then used to derive a Predicted No-Effect Concentration (PNEC), which is considered the "safe" concentration for the environment.

Current Status for this compound:

Due to the lack of ecotoxicity data for a range of species, it is not possible to construct an SSD or derive a PNEC for this compound.

General Methodologies:

The derivation of a PNEC typically involves the following steps:

Data Collection: Gathering all available reliable ecotoxicity data (e.g., LC50, EC50, NOEC) for the chemical across a variety of species from different taxonomic groups.

SSD Construction: If sufficient data are available (ideally for 10-15 species or more), an SSD curve is fitted to the toxicity data.

HC5 Calculation: The concentration that is hazardous to 5% of the species (HC5) is calculated from the SSD.

PNEC Derivation: An assessment factor (AF) is applied to the HC5 to account for uncertainties, such as the limited number of species tested compared to the real world and extrapolation from laboratory to field conditions. The PNEC is calculated as: PNEC = HC5 / AF

Alternatively, if insufficient data exist for an SSD, the PNEC is derived by applying a larger assessment factor to the lowest available toxicity value from the most sensitive species tested. The magnitude of the assessment factor decreases as the quality and quantity of the data increase.

Table 2: Assessment Factors for PNEC Derivation

| Available Data | Assessment Factor |

| At least one short-term L(E)C50 | 1000 |

| One long-term NOEC (fish or daphnia) | 100 |

| Two long-term NOECs (from different trophic levels) | 50 |

| Three long-term NOECs (from different trophic levels) | 10 |

| Species Sensitivity Distribution (SSD) | 1-5 |

Adverse Outcome Pathway (AOP) Framework for Ecotoxicity Prediction

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to link a molecular-level interaction of a chemical with an organism (the Molecular Initiating Event, or MIE) through a series of biological key events (KEs) to an adverse outcome (AO) relevant for risk assessment, such as impacts on individual survival or population dynamics. epa.govepa.govnumberanalytics.com

Current Status for this compound:

There are no specific AOPs developed for this compound in the public domain.

General Methodologies:

Developing an AOP for a compound like this compound would involve:

Identifying a Molecular Initiating Event (MIE): For halogenated aromatic compounds, this could involve non-specific interactions like narcosis (disruption of cell membranes) or more specific interactions such as binding to receptors (e.g., the aryl hydrocarbon receptor, AhR). nih.gov

Defining Key Events (KEs): These are the measurable steps that follow the MIE. For example, receptor activation could lead to changes in gene expression, altered enzyme activity, and cellular damage.

Establishing Key Event Relationships (KERs): This involves demonstrating the causal links between the KEs.

Defining the Adverse Outcome (AO): This is the ultimate effect of regulatory concern, such as impaired reproduction, developmental abnormalities, or mortality. nih.gov

AOPs are valuable for predicting the toxicity of data-poor chemicals by analogy to well-studied compounds that trigger the same MIE and KEs. nih.gov For instance, if this compound were shown to activate the AhR, existing AOPs for other AhR agonists could be used to infer its potential toxicity. The U.S. EPA and the OECD are actively developing AOP databases and knowledge bases to facilitate this type of predictive toxicology. epa.govepa.gov

Table 3: Conceptual AOP for a Hypothetical Halogenated Aromatic Compound

| AOP Component | Description |

| Molecular Initiating Event (MIE) | Binding to Aryl Hydrocarbon Receptor (AhR) |

| Key Event 1 | Activation of AhR and translocation to the nucleus |

| Key Event 2 | Induction of xenobiotic metabolizing enzymes (e.g., CYP1A) |

| Key Event 3 | Increased oxidative stress |

| Adverse Outcome (Organism) | Liver toxicity, reproductive impairment |

| Adverse Outcome (Population) | Reduced recruitment, population decline |

Human Health Risk Implications from Environmental Contamination

Assessing the human health risks from environmental contamination with a substance like this compound involves evaluating both its potential toxicity and the likelihood of human exposure.

Current Status for this compound:

Specific data on the human health effects of this compound are not available. Safety Data Sheets for this compound and structurally similar chemicals indicate potential for skin, eye, and respiratory irritation, and may be harmful if swallowed, in contact with skin, or inhaled, which are general warnings for laboratory chemicals. fishersci.comfishersci.com There is no information on its potential for chronic effects like carcinogenicity or reproductive toxicity.

General Methodologies:

The human health risk assessment process generally follows four steps:

Hazard Identification: Determining the types of health effects a chemical can cause. For related compounds like some brominated flame retardants, concerns include potential endocrine disruption and neurotoxicity. nih.gov

Dose-Response Assessment: Quantifying the relationship between the dose of the chemical and the incidence of adverse health effects. This step is not possible without toxicological data.

Exposure Assessment: Identifying and quantifying the pathways through which people might be exposed to the chemical in the environment (e.g., ingestion of contaminated water or food, inhalation of contaminated air, dermal contact). The environmental fate of a compound (its persistence, mobility, and bioaccumulation potential) is a key factor here. For instance, some halogenated organic compounds are known to be persistent and can bioaccumulate in food chains. nih.gov

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse health effects in an exposed population.

Given the halogenated and aromatic structure of this compound, its environmental persistence and potential for bioaccumulation would be key areas of concern in a full risk assessment. researchgate.net The presence of bromine and fluorine atoms can increase the stability of the molecule and its lipophilicity, potentially leading to its accumulation in fatty tissues of organisms, including humans.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction

The paradigm of chemical research is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). youtube.com These computational tools are shifting the focus from traditional, often time-consuming, trial-and-error laboratory work to more predictive, data-driven approaches. nih.gov For compounds like 4-Bromo-2-fluoro-1-propoxybenzene, this signifies a future where its potential applications and properties can be identified and optimized with unprecedented speed and efficiency.

A key application of ML is the prediction of molecular properties. arxiv.orgnurixtx.com Algorithms can be trained to forecast various physicochemical characteristics, such as solubility, boiling point, and reactivity, based solely on a compound's structure. arxiv.orgmdpi.com For halogenated aromatic compounds, ML models can predict reaction sites for electrophilic aromatic substitutions with high accuracy, guiding synthetic chemists in modifying molecules like this compound in a regioselective manner. acs.org Furthermore, ML models are being developed to predict the reactivity of halogen radicals, which is crucial for understanding the environmental fate and potential applications of halogenated compounds. nih.gov

The table below illustrates the types of properties that can be predicted using ML models and their relevance to a compound like this compound.

| Predicted Property | Relevance for this compound | Machine Learning Approach |

| Biological Activity | Identification of potential as a pharmaceutical or agrochemical intermediate. nih.gov | Classification models (e.g., Support Vector Machines, Neural Networks) trained on bioactivity data. nih.gov |

| Physicochemical Properties | Optimization of reaction conditions, purification processes, and formulation development. arxiv.org | Regression models (e.g., Gradient Boosting, Random Forest) using molecular descriptors. arxiv.orgnih.gov |

| Reaction Regioselectivity | Guidance for late-stage functionalization to create new derivatives efficiently. acs.org | Models using quantum mechanics descriptors to predict reactive sites. acs.org |

| Toxicity | Early-stage flagging of potential hazards to guide safer chemical design. acs.org | Classification and regression models trained on extensive toxicological databases. nih.gov |

Advancements in Green Chemistry Principles for Sustainable Synthesis and Processing

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. nih.gov Green chemistry, a framework of twelve principles developed in the 1990s, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmsu.edu For the synthesis and processing of this compound and other aryl halides, these principles offer a roadmap toward greater sustainability. iitk.ac.in

A central tenet of green chemistry is waste prevention. msu.edu This involves designing syntheses with high "atom economy," maximizing the incorporation of atoms from the starting materials into the final product. msu.edu Traditional methods for producing aryl halides can sometimes generate significant waste. Future research will focus on developing catalytic reactions, such as direct C-H functionalization, which can improve atom economy by avoiding the need for pre-functionalized starting materials. rsc.org Ruthenium-catalyzed C-H arylation is one such methodology where recent advances have aimed to improve sustainability by reducing catalyst loading and using more environmentally benign solvents. rsc.org

The choice of solvents and reagents is another critical aspect. Many organic reactions rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives like water or biomass-derived solvents. ucl.ac.ukucl.ac.uk Research into performing synthetic transformations in water, such as the synthesis of substituted benzene (B151609) rings from biomass-derived furfurals, showcases this trend. ucl.ac.ukucl.ac.uk For halogenated compounds, novel methods like the solvent-free reduction of aryl halides under mechanochemical conditions are being explored as benign alternatives to traditional solution-based reactions. acs.org

The following table outlines some key green chemistry principles and their potential application in the lifecycle of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

| Prevention | Designing synthetic routes that minimize byproduct formation. msu.edu | Reduced waste treatment costs and environmental impact. |

| Atom Economy | Utilizing catalytic C-H activation/bromination instead of classical methods. rsc.org | Higher efficiency and less raw material consumption. |

| Less Hazardous Chemical Syntheses | Employing non-toxic brominating agents and catalysts. nih.gov | Improved safety for chemical operators. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or bio-solvents. ucl.ac.uk | Reduced air pollution and environmental contamination. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using mechanochemistry or photocatalysis. acs.org | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from biomass-derived precursors instead of petroleum-based ones. ucl.ac.ukacs.org | Reduced reliance on fossil fuels and a more sustainable chemical industry. acs.org |

| Catalysis | Using highly selective and recyclable catalysts to minimize waste and energy use. rsc.org | Increased process efficiency and circular economy potential. |

Furthermore, the principle of designing for degradation is crucial for halogenated compounds, which can be persistent in the environment. nih.govmsu.edu Future research will likely focus on incorporating functional groups into molecules like this compound that facilitate their eventual breakdown into innocuous substances after their intended use. nih.gov

Development of Ultrasensitive Analytical Techniques for Environmental Monitoring and Metabolomics

The ability to detect and quantify minute amounts of chemical compounds in complex matrices is fundamental to understanding their environmental distribution, biological fate, and potential impacts. For halogenated aromatic compounds like this compound, the development of ultrasensitive analytical techniques is a critical area of ongoing research. acs.org

Halogenated organic compounds are a significant environmental concern due to their potential for persistence, bioaccumulation, and toxicity. Monitoring these compounds in environmental samples such as water, soil, and air often requires methods capable of reaching ultra-trace concentration levels (nanograms per liter or lower). nih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose. chromatographyonline.com The use of specific ionization techniques, such as electron capture negative ionization (ECNI), can significantly enhance sensitivity for compounds containing multiple bromine atoms. nih.gov

Future advancements will likely focus on improving both the separation and detection steps. This includes the development of more selective GC columns to resolve complex mixtures of halogenated isomers and the use of high-resolution mass spectrometry (HRMS) to provide greater confidence in compound identification. chromatographyonline.com Sample preparation is also a key area of innovation, with techniques like solid-phase microextraction (SPME) offering a solvent-minimized approach to pre-concentrate analytes from water samples before GC-MS analysis. nih.gov

In the realm of biological systems, metabolomics—the comprehensive analysis of all metabolites in a biological sample—is a powerful tool for understanding the effects of foreign compounds (xenobiotics). nih.gov If this compound were to be developed as a drug or agrochemical, studying its metabolic fate would be essential. Ultrasensitive techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are the main platforms used in metabolomics. frontlinegenomics.comnih.govsysrevpharm.org These methods can identify and quantify not only the parent compound but also its various metabolic products in biological fluids and tissues. nih.gov

The table below summarizes emerging analytical techniques and their potential applications related to this compound.

| Analytical Technique | Application Area | Key Advantages |

| GC-HRMS | Environmental Monitoring | High selectivity and accurate mass measurements for confident identification of trace contaminants. chromatographyonline.com |

| SPME-GC-MS | Water Analysis | Solvent-free, sensitive, and suitable for on-site sampling and analysis of volatile and semi-volatile organics. nih.gov |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Metabolomics, Drug Metabolism Studies | Excellent for analyzing non-volatile and thermally labile metabolites; provides structural information for unknown identification. frontlinegenomics.com |

| Mass Spectrometry Imaging (MSI) | Tissue Distribution Studies | Allows for the visualization of the spatial distribution of the parent compound and its metabolites within tissue sections. frontlinegenomics.com |

These advanced analytical methods are crucial not only for environmental protection but also for accelerating the development of new chemical products by providing detailed insights into their behavior in biological systems. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing 4-bromo-2-fluoro-1-propoxybenzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach starts with fluorination of 4-bromo-1-propoxybenzene using a fluorinating agent like Selectfluor® in anhydrous acetonitrile at 80°C, followed by purification via column chromatography (hexane/ethyl acetate) . Regioselectivity is influenced by the electron-donating propoxy group, which directs electrophilic substitution to the ortho and para positions. However, steric hindrance from the propoxy chain may favor para-fluorination. Confirmation of regiochemistry requires NMR and X-ray crystallography .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via GC-MS or HPLC (C18 column, methanol/water mobile phase). Structural confirmation employs and NMR to resolve substituent positions. The fluorine atom’s deshielding effect in NMR (typically δ = -110 to -120 ppm) and coupling constants () provide additional confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound?

- Methodological Answer : The bromine atom is more reactive than fluorine in cross-coupling. Use Pd(PPh) or XPhos Pd G3 as catalysts in toluene/ethanol (3:1) at 90°C. Additives like KCO enhance reactivity while minimizing proto-debromination. For selective coupling without disturbing the fluorine substituent, optimize ligand-to-palladium ratios (e.g., 2:1) to stabilize the transition state . Monitor reaction progress via TLC (silica, UV detection) and isolate products via flash chromatography.

Q. How do electronic effects of the propoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?